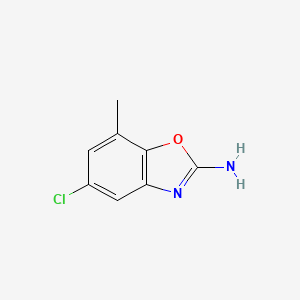

5-Chloro-7-methyl-1,3-benzoxazol-2-amine

Overview

Description

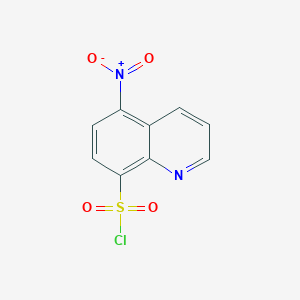

5-Chloro-7-methyl-1,3-benzoxazol-2-amine is a chemical compound with the CAS Number: 1250209-15-4 . It has a molecular weight of 182.61 and its IUPAC name is this compound . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied due to their potential biological activities . A variety of synthetic methodologies have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) . This indicates that the molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 182.61 .Scientific Research Applications

Structural Analysis and Coordination Compounds

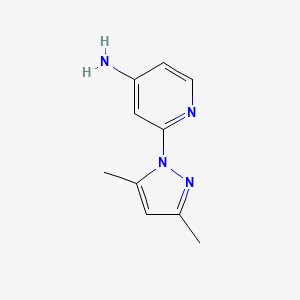

A compound [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, related to 5-Chloro-7-methyl-1,3-benzoxazol-2-amine, was synthesized for structural analysis. This compound exhibits nitrogen atom integration between two benzoxazol groups and is associated with the formation of different conformers and tautomers. Advanced ab initio calculations were utilized for structural determination, revealing its capacity to form three distinct crystals in varying media. These crystals are significant for understanding hydrogen bonding interactions and structural characteristics, which were investigated through X-ray diffraction analyses (Téllez et al., 2013).

Anticancer Agent Synthesis

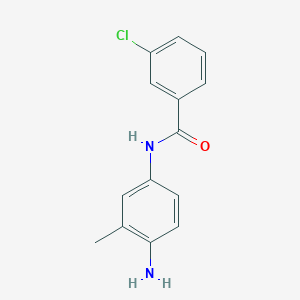

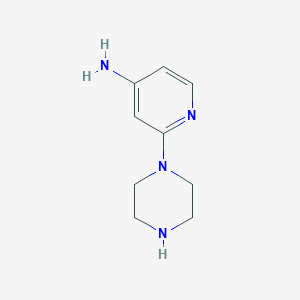

A series of cyclic amine-containing benzoxazole derivatives, including structures related to this compound, were synthesized and evaluated as potential anticancer agents. These compounds were specifically designed to assess the impact of cyclic amine moieties on their cytotoxic effects against human cancer cell lines. The study aimed to understand the role of structural modifications in the benzoxazole motif on cancer cell cytotoxicity (Murty et al., 2011).

Antimicrobial Activity Studies

A novel synthesis of benzoxazole derivatives, closely related to this compound, was conducted to explore their potential antimicrobial properties. These compounds were evaluated for both antibacterial and antifungal activities. The research focused on understanding the impact of cyclic amine induction in the benzoxazole scaffold on antimicrobial effectiveness (Bektaş et al., 2007).

Synthesis of Complex Iridium(III), Nickel(II), Palladium(II), and Platinum(II) Compounds

This compound and its derivatives have been used in the synthesis of complex metal compounds involving Iridium(III), Nickel(II), Palladium(II), and Platinum(II). These studies are crucial for understanding the chemical behavior and potential applications of these metal complexes in various fields, including catalysis and materials science (Fraser et al., 1974).

Safety and Hazards

The safety information for 5-Chloro-7-methyl-1,3-benzoxazol-2-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-7-methyl-1,3-benzoxazol-2-amine are the orexin receptors, specifically orexin receptor type 1 and orexin receptor type 2 . These receptors play a crucial role in the regulation of sleep-wake cycles .

Mode of Action

This compound operates through the competitive blockade of wake-promoting neuropeptides orexin A and orexin B towards its primary targets, the orexin receptors . This interaction results in the suppression of the sleep-wake drive .

Biochemical Pathways

The compound affects the orexinergic system, which is a central promoter of wakefulness . By blocking the orexin receptors, this compound disrupts the signaling of orexin in the brain, leading to the promotion of sleep . The downstream effects include the alteration of circadian rhythms and potential impacts on cognitive function .

Pharmacokinetics

It is known that the compound is taken orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation.

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of sleep by suppressing the sleep-wake drive . In addition, it has been suggested that the compound may have potential effects on cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by the individual’s sleep environment and circadian rhythm

properties

IUPAC Name |

5-chloro-7-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFBSBJBPSHPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250209-15-4 | |

| Record name | 5-chloro-7-methyl-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)

![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)